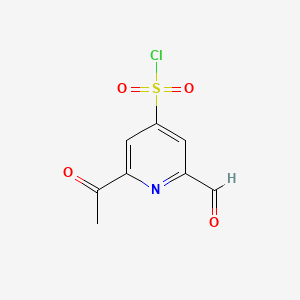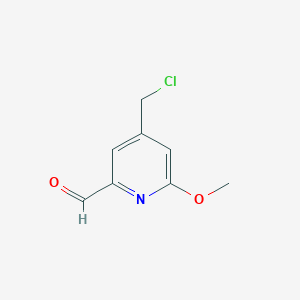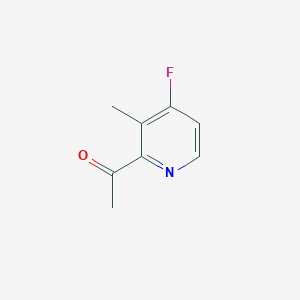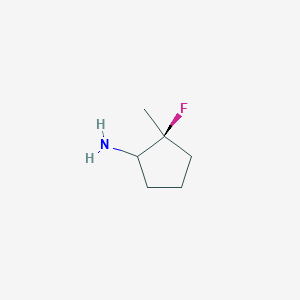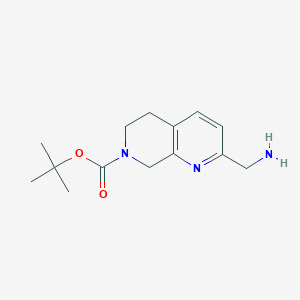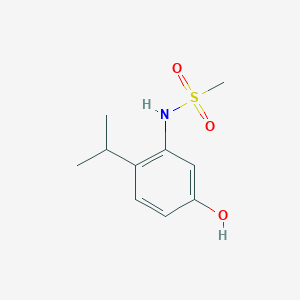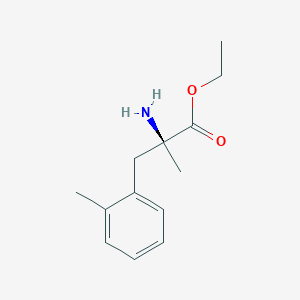
Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of an ethyl ester group, which enhances its solubility and reactivity in various chemical processes. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alanine, 2-methyl-3-(O-methylphenyl), ethyl ester typically involves the esterification of alanine derivatives. One common method is the reaction of alanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of alanine, 2-methyl-3-(O-methylphenyl), ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in metabolic pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparación Con Compuestos Similares
Alanine methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.
Alanine isopropyl ester: Contains an isopropyl ester group, offering different solubility and reactivity properties.
Alanine ethyl ester: Lacks the 2-methyl-3-(O-methylphenyl) group, making it less complex.
Uniqueness: Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester stands out due to its unique combination of functional groups, which enhances its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2-methyl-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)13(3,14)9-11-8-6-5-7-10(11)2/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1 |
Clave InChI |
ATFSVOGPAABXNN-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)[C@](C)(CC1=CC=CC=C1C)N |
SMILES canónico |
CCOC(=O)C(C)(CC1=CC=CC=C1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
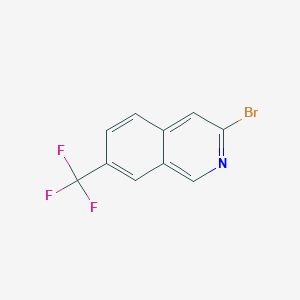
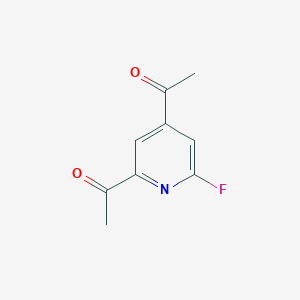
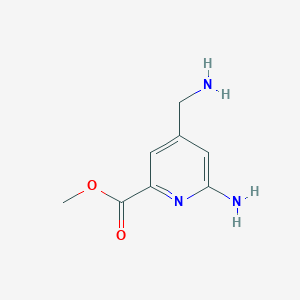
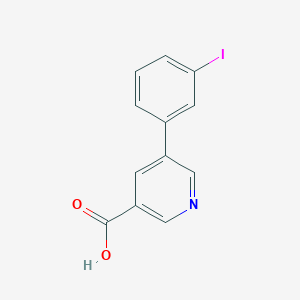
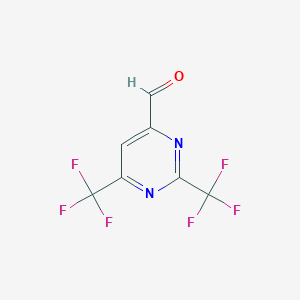
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

